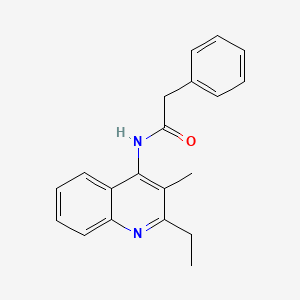
2-(2-tert-butyl-4-methylphenoxy)-N-(2-furylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-(2-tert-Butyl-4-methylphenoxy)-N-(2-furylmethyl)acetamide involves several steps, including reaction under specific conditions to achieve the desired product. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide, a compound with structural similarities, was achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate, yielding beyond 85% (He Xiang-qi, 2007).
Molecular Structure Analysis
Molecular structure determination is essential for understanding the interactions and stability of the compound. The molecular structure of related compounds has been determined by various spectroscopic techniques, including FAB mass spectrometry, IR, and NMR spectroscopy. X-ray crystallography studies provided detailed insights into the molecular structure, revealing intra- and intermolecular hydrogen bonding in solution (T. Romero & Angela Margarita, 2008).
Chemical Reactions and Properties
Chemical reactions and properties of this compound involve interactions that can lead to the formation of new products. The recyclization of derivatives has been studied, showing the transformation into products with different structural features under acid-catalyzed conditions (A. V. Butin, S. K. Smirnov, & I. Trushkov, 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in various domains. These properties are determined using techniques like X-ray diffraction analysis, confirming the crystal structure of related compounds and providing insights into their stability and solubility (S. Geetha, R. Sribalan, & S. Lakshmi, 2023).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances, potential for forming bonds, and chemical stability, is essential. Studies on similar compounds have shown that the presence of specific functional groups significantly influences their reactivity and interaction with other molecules. For instance, the introduction of acetamide groups and their effects on binding and reactivity have been explored in detail, highlighting the compound's versatility in chemical reactions (Deepali B Magadum & G. Yadav, 2018).
科学的研究の応用
Chemoselective Synthesis
2-(2-tert-butyl-4-methylphenoxy)-N-(2-furylmethyl)acetamide is involved in chemoselective synthesis processes, such as the acetylation of aminophenols, where it can act as an intermediate or catalyst. For example, chemoselective monoacetylation of amino groups in certain compounds to form acetamides has been carried out using specific catalysts, highlighting the role of tert-butyl and methylphenoxy groups in facilitating these reactions (Magadum & Yadav, 2018).
Antioxidant Activity
The tert-butyl and methylphenoxy groups, similar to those in 2-(2-tert-butyl-4-methylphenoxy)-N-(2-furylmethyl)acetamide, are studied for their antioxidant properties. These groups are part of compounds like 2,6-di-tert-butyl-4-methylphenol, which exhibit H-atom donating activities and play a role in inhibiting oxidative processes, potentially contributing to the development of antioxidant agents (Barclay, Edwards, & Vinqvist, 1999).
Organic Synthesis and Catalysis
Compounds containing tert-butyl and methylphenoxy groups are used in organic synthesis and catalysis, demonstrating the versatility of these moieties in promoting various chemical reactions. For instance, phosphine ligands with tert-butylmethylphosphino groups have been developed for asymmetric hydrogenation of alkenes, showcasing the application of such structures in creating efficient catalysts for stereoselective synthesis (Imamoto et al., 2012).
Photocatalytic Applications
The photocatalytic degradation of pharmaceutical agents using titanium dioxide highlights the potential application of tert-butyl and methylphenoxy groups in environmental remediation. Studies on the photocatalytic transformation of certain compounds under simulated solar irradiation reveal the role of these groups in the degradation pathway, contributing to the development of novel photocatalytic materials for pollutant removal (Sakkas et al., 2007).
特性
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13-7-8-16(15(10-13)18(2,3)4)22-12-17(20)19-11-14-6-5-9-21-14/h5-10H,11-12H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUHVMMKLMHALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=CO2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)
![4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)
![2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)
![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)
![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)

![N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)
![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)
![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)

![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)
![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)
![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)
